molecular formula C13H16N2 B091848 3-(Piperidin-4-yl)-1h-indole CAS No. 17403-09-7

3-(Piperidin-4-yl)-1h-indole

Cat. No. B091848
CAS No.: 17403-09-7
M. Wt: 200.28 g/mol
InChI Key: KAIRZPVWWIMPFT-UHFFFAOYSA-N
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Patent
US08536168B2

Procedure details

3-piperidin-4-yl-1H-indole (0.5 g, 2.5 mmol) is suspended in 10 ml of DMF and is heated to 60° C. K2CO3 and 5-trifluoromethyl-2-chloropyridine (0.54 g, 3.0 mmol) are added and the reaction mixture is stirred at 95° C. for 1 hour. K2CO3 is removed by filtration and the filtrate is concentrated and purified with a silica gel flash column using heptane and ethyl acetate as the elutes.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.54 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[NH:9][CH:8]=2)[CH2:3][CH2:2]1.C([O-])([O-])=O.[K+].[K+].[F:22][C:23]([F:32])([F:31])[C:24]1[CH:25]=[CH:26][C:27](Cl)=[N:28][CH:29]=1>CN(C=O)C>[NH:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:7]([CH:4]2[CH2:5][CH2:6][N:1]([C:27]3[CH:26]=[CH:25][C:24]([C:23]([F:32])([F:31])[F:22])=[CH:29][N:28]=3)[CH2:2][CH2:3]2)=[CH:8]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1CCC(CC1)C1=CNC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.54 g
Type
reactant
Smiles
FC(C=1C=CC(=NC1)Cl)(F)F
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 95° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
K2CO3 is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
purified with a silica gel flash column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1C=C(C2=CC=CC=C12)C1CCN(CC1)C1=NC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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